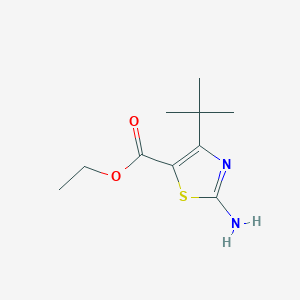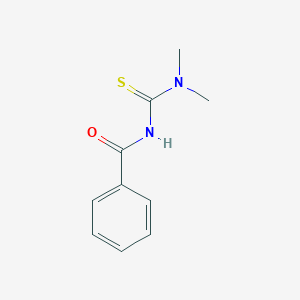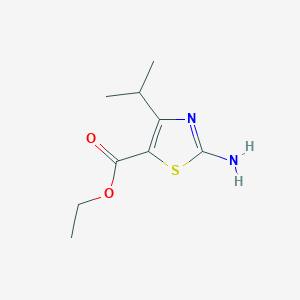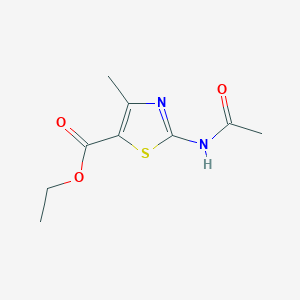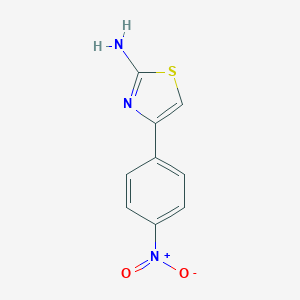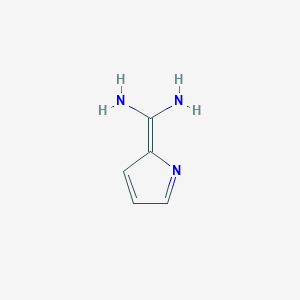
1H-pyrrole-2-carboximidamide
Vue d'ensemble
Description
1H-pyrrole-2-carboximidamide is an aromatic amide and a heteroarene . It is a natural product found in Streptomyces and Agelas oroides .
Molecular Structure Analysis
The molecular formula of this compound is C5H6N2O . The structure contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrrole-2-carboxaldehyde derivatives, which have a similar structure, are known to undergo various reactions. For instance, they can be produced after sequential reactions in vivo, indicating the importance of the pyrrole-2-carboxaldehyde skeleton in biological systems .Physical And Chemical Properties Analysis
The molecular weight of this compound is 110.11 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique
1. Non-Linear Optical Response
1H-pyrrole-2-carboximidamide derivatives exhibit notable non-linear optical (NLO) responses. Pyrrole tosylhydrazones, closely related to this compound, show significant NLO properties, indicating potential applications in photonics and telecommunications (Singh et al., 2015).
2. Corrosion Inhibition
Certain derivatives of this compound, specifically 1H-pyrrole-2,5-dione derivatives, have been found effective as corrosion inhibitors for carbon steel in acidic environments. Their efficiency increases with concentration, indicating their utility in industrial applications (Zarrouk et al., 2015).
3. Synthesis of Complex Molecules
This compound derivatives are used in the synthesis of complex molecules like pyrrolo[1,2-a]quinolines and ullazines. These reactions are facilitated by light-mediated annulation processes, which are critical in organic synthesis and pharmaceutical research (Das et al., 2016).
4. Electrochromic and Ion Receptor Properties
N-substituted poly(bis-pyrrole) films based on this compound exhibit exciting electrochromic and ion receptor properties. This includes reversible redox processes and selective responses to specific ions, making them useful in sensor technologies and electronic displays (Mert et al., 2013).
5. Biomarker Synthesis
1H-pyrrole-2,3,5-tricarboxylic acid, a derivative of this compound, serves as a biomarker for melatonin metabolism. This is important in monitoring the effectiveness of certain drugs, like those targeting hyperpigmentation (Skaddan, 2009).
6. Biomedical Applications
Polypyrrole copolymer-silica microparticles containing carboxylic acid groups derived from this compound exhibit high optical absorbance, making them promising for biomedical applications like immunodiagnostic assays (Maeda et al., 1995).
7. Pharmaceutical Research
This compound derivatives are key in synthesizing selective and potent inhibitors for certain enzymes, such as Phosphodiesterase 4B (PDE4B), which has implications in developing treatments for various diseases (Vadukoot et al., 2020).
Mécanisme D'action
Target of Action
It’s known that pyrrole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that pyrrole derivatives interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives, which are structurally similar to pyrrole derivatives, are known to possess various biological activities, affecting multiple biochemical pathways .
Result of Action
It’s known that pyrrole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Analyse Biochimique
Biochemical Properties
It is known that pyrrole derivatives can interact with various enzymes and proteins
Cellular Effects
Some pyrrole derivatives have been found to inhibit the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . This suggests that 1H-Pyrrole-2-carboximidamide may also have potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Propriétés
IUPAC Name |
1H-pyrrole-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-5(7)4-2-1-3-8-4/h1-3,8H,(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUPKDUNLKQBCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546388 | |
| Record name | 1-(2H-Pyrrol-2-ylidene)methanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105533-75-3 | |
| Record name | 1-(2H-Pyrrol-2-ylidene)methanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



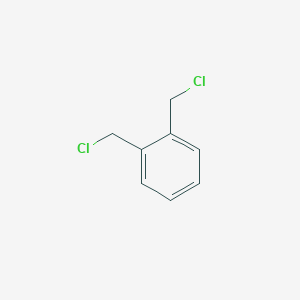
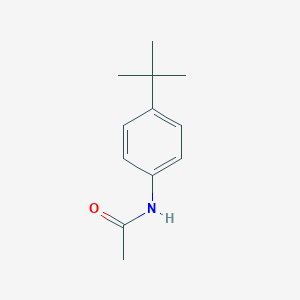
![Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-](/img/structure/B189660.png)


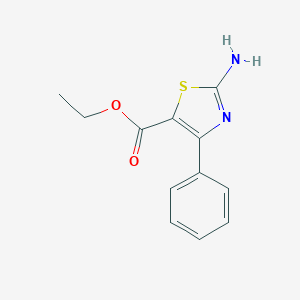
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B189665.png)
![6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B189668.png)
